molecular formula C10H10ClN5 B14907598 6-Chloro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

6-Chloro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B14907598
M. Wt: 235.67 g/mol
InChI Key: DGALPYDSIXVOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position and a pyridin-2-ylmethyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N4-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method is to use phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is isolated by quenching the reaction mixture with an alcohol, followed by neutralization with ammonia water .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the recovery and recycling of reagents such as phosphorus oxychloride can reduce production costs and environmental impact.

Chemical Reactions Analysis

Types:

Properties

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

6-chloro-4-N-(pyridin-2-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H10ClN5/c11-8-5-9(16-10(12)15-8)14-6-7-3-1-2-4-13-7/h1-5H,6H2,(H3,12,14,15,16)

InChI Key

DGALPYDSIXVOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.